molecular formula C11H10N2O3 B584434 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide CAS No. 52055-22-8

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B584434
CAS No.: 52055-22-8
M. Wt: 218.212
InChI Key: UBBDWJMWMJTPQZ-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and an oxoacetamide group at the 2-position. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as oxalyl chloride, followed by reaction with ammonia or an amine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

    2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): This compound is structurally similar but lacks the oxoacetamide group.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole nucleus but different functional groups.

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with an iodo group at the 2-position.

Uniqueness: 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the methoxy and oxoacetamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBDWJMWMJTPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660347
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52055-22-8
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the crystal structure information for N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide?

A1: The research abstract [] highlights that N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide molecules are linked together in the solid state through N—H⋯O hydrogen bonds. These interactions form layers within the crystal lattice. Understanding the spatial arrangement of molecules in the solid state is crucial for researchers investigating its physicochemical properties, such as solubility, stability, and potentially even its biological activity.

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